molecular formula C11H10N2O B1606381 6-(4-Methylphenyl)pyridazin-3-ol CAS No. 2166-32-7

6-(4-Methylphenyl)pyridazin-3-ol

Cat. No.: B1606381
CAS No.: 2166-32-7
M. Wt: 186.21 g/mol
InChI Key: LARMXWJBFDZFNL-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science

Biochemical Analysis

Biochemical Properties

6-(4-Methylphenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling, which can modulate various cellular responses.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can influence cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is important for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)pyridazin-3-ol typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate oxidizing agent to yield the desired pyridazin-3-ol derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazin-3-ol to its dihydropyridazine form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines, depending on the specific reaction and conditions used.

Scientific Research Applications

6-(4-Methylphenyl)pyridazin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Agrochemicals: It is explored for use as a herbicide or pesticide, leveraging its biological activity against various pests and weeds.

    Material Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

6-(4-Methylphenyl)pyridazin-3-ol can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Known for its broad spectrum of biological activities, including cardiovascular and anti-inflammatory effects.

    Pyridazine: Exhibits antimicrobial, anticancer, and herbicidal properties.

    Dihydropyridazine: Often used in medicinal chemistry for its potential therapeutic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMXWJBFDZFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350745
Record name 6-(4-methylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166-32-7
Record name p-Tolylpyridazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2166-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-methylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-methylphenyl)pyridazin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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